Mass Spectrometric Differentiation
Brodimoprim-d6 exhibits a distinct and analytically critical mass shift compared to its unlabeled analog, brodimoprim. This shift is essential for its function as an internal standard in LC-MS/MS assays, as it allows for complete spectral separation from the analyte of interest. The expected [M+H]⁺ peak for brodimoprim is approximately m/z 340.0456, while for Brodimoprim-d6, it is approximately m/z 346.0834. This corresponds to a mass difference of 6.0378 Da .
| Evidence Dimension | Mass-to-charge ratio (m/z) of protonated molecular ion [M+H]⁺ |
|---|---|
| Target Compound Data | m/z 346.0834 (calculated) |
| Comparator Or Baseline | Brodimoprim (unlabeled): m/z 340.0456 (calculated) |
| Quantified Difference | 6.0378 Da |
| Conditions | Calculated based on molecular formula; observed by high-resolution mass spectrometry. |
Why This Matters
This quantified mass shift ensures the internal standard's signal does not interfere with the analyte's signal, a prerequisite for accurate and precise quantification in complex biological matrices.
